RS6212

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

化学反应分析

RS6212 undergoes various chemical reactions, including:

Oxidation and Reduction: This compound can participate in redox reactions, although specific details are not widely documented.

Substitution Reactions: It can undergo substitution reactions, particularly in the presence of specific reagents.

Common Reagents and Conditions: Typical reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Chemical Properties and Mechanism of Action

RS6212 is a specific pyridazine LDHA inhibitor, which was identified through structure-based virtual screening. It exhibits competitive inhibition against cofactors like NADH and non-competitive inhibition against substrates in LDH-induced oxidation. Key biochemical parameters include:

- IC50 Values :

Anticancer Activity

This compound has shown significant anticancer activity across various cancer cell lines, making it a promising candidate for cancer therapy. The following table summarizes its efficacy against different cancer types:

| Cancer Cell Line | IC50 Value (μM) | Notes |

|---|---|---|

| Med1-MB | 81 | Dependent on aerobic glycolysis |

| HCT116 | Not specified | Colorectal cancer |

| SW620 | Not specified | Colorectal cancer |

| A549 | Not specified | Lung cancer |

| PANC-1 | Not specified | Pancreatic cancer |

Inhibition of Tumor Growth

A study demonstrated that this compound significantly inhibited the growth of tumors in xenograft models. For instance, in a MiaPaCa-2 cell xenograft model, treatment with this compound resulted in suppressed tumor growth with minimal side effects observed in the mice .

Metabolic Reprogramming

Research indicates that this compound can redirect cancer cell metabolic pathways from glycolysis to oxidative phosphorylation. This metabolic shift is crucial as it reduces lactate production and alters energy metabolism in cancer cells, potentially enhancing the efficacy of existing therapies .

Combination Therapy Potential

While this compound shows promise as a single agent, studies suggest that its combination with other therapeutic agents may yield better outcomes in inducing cancer cell death. For instance, combining this compound with chemotherapy agents could enhance the overall therapeutic response against resistant cancer types such as metastatic breast cancer and malignant glioma .

Safety and Tolerability

Preliminary studies indicate that this compound is generally well tolerated in animal models, with no significant adverse effects reported at therapeutic doses. This aspect is critical for its potential transition to clinical trials .

Future Research Directions

Further investigations are warranted to explore:

- The long-term effects of this compound on tumor progression.

- Its mechanisms of resistance when used alone versus in combination with other therapies.

- The potential for bioconjugation with other agents to enhance targeted delivery and efficacy.

作用机制

RS6212 exerts its effects by specifically inhibiting lactate dehydrogenase, an enzyme involved in the conversion of pyruvate to lactate during glycolysis . This inhibition disrupts the metabolic pathways in cancer cells, leading to decreased glycolytic activity and increased levels of NADH . The compound also induces programmed cell death in cancer cells by causing significant cleavage of poly (ADP-ribose) polymerase (PARP) .

相似化合物的比较

RS6212 is unique in its specific inhibition of lactate dehydrogenase with a relatively low IC50 value . Similar compounds include:

FX11: Another lactate dehydrogenase inhibitor with an IC50 value of 49.27 μM.

AXKO-0046: A selective inhibitor of lactate dehydrogenase B (LDHB) with an EC50 value of 42 nM.

DHODH-IN-11: A weak dihydroorotate dehydrogenase inhibitor with a pKa of 5.03.

This compound stands out due to its potent anticancer activity and specific inhibition of lactate dehydrogenase .

生物活性

RS6212 is a novel pyridazine derivative that acts as a specific inhibitor of lactate dehydrogenase (LDH), an enzyme crucial in the metabolic reprogramming of cancer cells. This compound has garnered attention due to its potent anticancer properties, particularly in various cancer cell lines. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Lactate dehydrogenase plays a pivotal role in the conversion of pyruvate to lactate, a key step in the Warburg effect, where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen. This compound inhibits LDH, thereby disrupting this metabolic pathway and leading to reduced lactate production and increased oxidative phosphorylation in cancer cells .

Key Research Findings

-

Inhibition Potency :

- This compound exhibits an IC50 value of 12.03 μM , indicating its effectiveness as an LDH inhibitor .

- In vitro studies have demonstrated that this compound can significantly inhibit the growth of various cancer cell lines, including colorectal (HCT116, SW620), lung (A549), and pancreatic (PANC-1) cancers .

- Anticancer Activity :

- Impact on Cancer Metabolism :

Case Studies

-

Study on Colorectal Cancer :

A study evaluated this compound's effects on HCT116 and SW620 colorectal cancer cell lines. Results indicated a significant reduction in cell proliferation rates and induction of apoptosis at concentrations correlating with its IC50 value . -

Pancreatic Cancer Model :

In a MiaPaCa-2 xenograft model, this compound administration resulted in marked tumor growth suppression without significant weight loss in mice, indicating a favorable safety profile alongside efficacy .

Data Table: Biological Activity of this compound

| Cancer Type | Cell Line | IC50 (μM) | Effect on Growth |

|---|---|---|---|

| Colorectal | HCT116 | 12.03 | Significant inhibition |

| Colorectal | SW620 | 12.03 | Significant inhibition |

| Lung | A549 | 12.03 | Significant inhibition |

| Pancreatic | PANC-1 | 12.03 | Significant inhibition |

| Pancreatic Xenograft | MiaPaCa-2 | Not specified | Tumor growth suppression |

属性

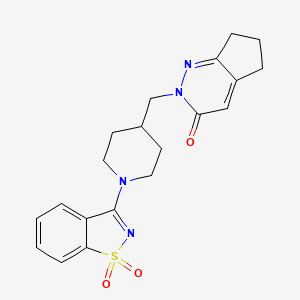

IUPAC Name |

2-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c25-19-12-15-4-3-6-17(15)21-24(19)13-14-8-10-23(11-9-14)20-16-5-1-2-7-18(16)28(26,27)22-20/h1-2,5,7,12,14H,3-4,6,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYIQDCNUYJYRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。